

An In-depth Technical Guide to 1-Tetracosene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Tetracosene**

Cat. No.: **B167344**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides essential molecular data, experimental protocols, and analytical workflows pertaining to **1-Tetracosene**, a long-chain alpha-olefin of interest in various scientific and industrial fields.

Molecular and Physicochemical Data

1-Tetracosene ($C_{24}H_{48}$) is a long-chain alkene characterized by a single double bond at the terminal position. Its extended hydrocarbon chain imparts specific properties relevant in materials science, analytical chemistry, and biological research.

Quantitative Data Summary

The fundamental molecular and physical properties of **1-Tetracosene** are summarized below. This data is critical for experimental design, analytical method development, and theoretical modeling.

Property	Value	Source
Molecular Formula	$C_{24}H_{48}$	[1] [2] [3]
Molecular Weight	336.6 g/mol	[4]
IUPAC Name	tetracos-1-ene	[1] [3]
CAS Registry Number	10192-32-2	[1] [3]

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, isolation, and analysis of **1-Tetracosene**. The following sections outline protocols for its chemical synthesis and analytical characterization.

Synthesis of 1-Tetracosene via Dimerization

This protocol describes a method for synthesizing tetracosene by the dimerization of a shorter-chain alkene, tetrapropylene, using an aluminum chloride catalyst.

Objective: To produce tetracosene with a high yield.

Materials:

- Tetrapropylene
- Anhydrous Aluminum Chloride (AlCl_3)
- Nitro-compound complexant
- Reaction vessel with temperature control
- Stirring apparatus

Procedure:

- **Catalyst Preparation:** Prepare the catalyst by combining anhydrous AlCl_3 with a nitro-compound complexant. The preferable amount of AlCl_3 is 6% to 10% of the reactant mass. [3] The molar ratio of the complexant to AlCl_3 should be in the range of 3.5:1 to 5.5:1.[3]
- **Reaction Setup:** Charge a suitable reaction vessel with tetrapropylene and the prepared catalyst.
- **Reaction Conditions:** Maintain the reaction temperature between 40°C and 60°C.[3]
- **Reaction Time:** Allow the reaction to proceed for 4 to 6 hours under continuous stirring.[3]

- **Workup and Isolation:** Upon completion, quench the reaction and purify the product to isolate tetracosene. A yield of approximately 66.9% can be expected under these conditions.[3]

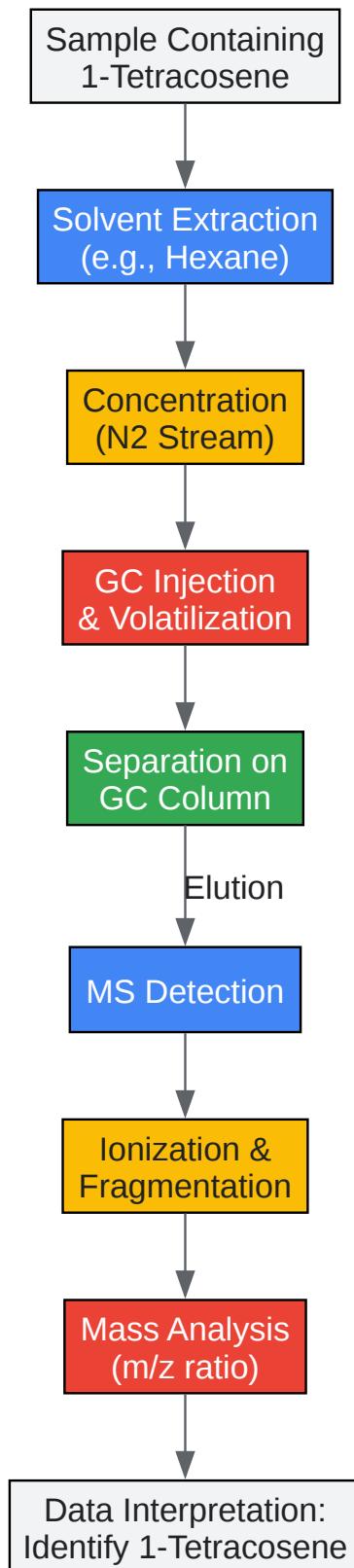
Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the separation, identification, and quantification of long-chain alkenes like **1-Tetracosene**.[5] This protocol is adapted from established methods for analyzing similar long-chain hydrocarbons.[5]

Objective: To identify and quantify **1-Tetracosene** in a sample matrix.

Instrumentation:

- Gas Chromatograph (e.g., Agilent 7890A or equivalent)
- Mass Spectrometer (e.g., Agilent 5975C series or equivalent)[5]
- GC Column: Non-polar column (e.g., DB-5 or equivalent) suitable for hydrocarbon analysis.


Procedure:

- **Sample Preparation (Hexane Extraction):**
 - For biological matrices, lyse the cells using sonication or enzymatic digestion.[5]
 - Add an equal volume of hexane to the sample.[5]
 - Vortex vigorously for 2 minutes to ensure thorough mixing.[5]
 - Centrifuge to separate the organic (upper hexane layer) and aqueous phases.[5]
 - Carefully transfer the hexane layer to a clean vial.
 - Concentrate the sample under a gentle stream of nitrogen if necessary.[5]
- **GC-MS Analysis:**

- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC inlet.
- Separation: The sample is volatilized and separated on the GC column based on volatility and interaction with the stationary phase. Lower boiling point compounds elute first.
- Detection (MS): As components elute from the column, they enter the mass spectrometer.
 - Ionization: Molecules are ionized, typically by electron impact, which may cause fragmentation. Alkenes often yield a more abundant molecular ion peak compared to alkanes.[6]
 - Mass Analysis: The instrument separates the resulting ions based on their mass-to-charge (m/z) ratio.
 - Identification: The resulting mass spectrum, a plot of ion abundance versus m/z, provides a molecular fingerprint. The molecular ion peak confirms the molecular weight, and the fragmentation pattern helps elucidate the structure.[4] Alkenes characteristically undergo allylic cleavage.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the analytical identification of **1-Tetracosene** using the GC-MS protocol described above.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for **1-Tetracosene** identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Tetracosene | 10192-32-2 | Benchchem [benchchem.com]
- 2. Genes Involved in Long-Chain Alkene Biosynthesis in *Micrococcus luteus* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Tetracosene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167344#1-tetracosene-molecular-formula-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com